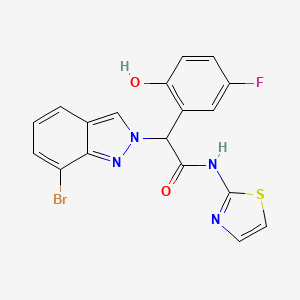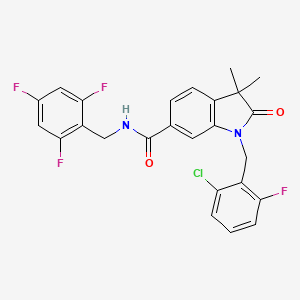![molecular formula C31H29FN4O3S B10829293 2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JBJ-09-063 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It is particularly effective against therapy-resistant mutant forms of EGFR, making it a promising candidate for the treatment of non-small cell lung cancer (NSCLC) .
Preparation Methods
The preparation of JBJ-09-063 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The detailed synthetic route and industrial production methods are proprietary and not fully disclosed in the available literature.
Chemical Reactions Analysis
JBJ-09-063 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its efficacy.
Substitution: Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of JBJ-09-063 that retain its inhibitory activity against EGFR
Scientific Research Applications
JBJ-09-063 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of EGFR.
Biology: Helps in understanding the role of EGFR in cell proliferation and survival.
Medicine: Shows potential in treating NSCLC by overcoming resistance to existing EGFR inhibitors
Industry: Could be developed into a commercial drug for cancer therapy
Mechanism of Action
JBJ-09-063 functions as an allosteric inhibitor of EGFR. It binds to a site distinct from the ATP-binding site, which allows it to overcome resistance mutations that affect ATP-competitive inhibitors . The compound effectively reduces phosphorylation of EGFR, Akt, and ERK1/2, which are key pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
JBJ-09-063 is unique compared to other EGFR inhibitors due to its allosteric mechanism of action. Similar compounds include:
Erlotinib and Gefitinib: First-generation reversible EGFR inhibitors.
Afatinib and Dacomitinib: Second-generation irreversible EGFR inhibitors.
Osimertinib: Third-generation EGFR inhibitor that targets T790M mutations
JBJ-09-063 stands out due to its ability to target multiple resistant mutations, including L858R, T790M, and C797S .
Properties
Molecular Formula |
C31H29FN4O3S |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C31H29FN4O3S/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38) |
InChI Key |
SYTVDTWRIZNVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829211.png)
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B10829217.png)

![N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829222.png)






![(2R,3R,4S,5R,6S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829262.png)

![N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10829295.png)

